5-Methyl-1H-imidazole-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of imidazole carbonitriles, including 5-Methyl-1H-imidazole-4-carbonitrile, often involves cine-substitution reactions. For example, the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitriles has been achieved by treating 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution (Suwiński & Świerczek, 1998).
Molecular Structure Analysis
Molecular structure analysis of imidazole carbonitriles reveals insights into their crystal structures and bond lengths. For instance, studies on substituted 1H-imidazole-4,5-dicarbonitriles have shown steric repulsion and nonplanarity in the molecules due to interactions between the imidazole group and terminal phenyl groups. The C-N bond lengths within the imidazole rings range significantly, contributing to the unique chemical behavior of these compounds (Bats, Schell, & Engels, 2013).
Chemical Reactions and Properties
Imidazole carbonitriles participate in various chemical reactions, demonstrating a wide range of chemical properties. The synthesis and reactivity of 5-(3,3-disubstituted-1-triazenyl) imidazole-4-carbonitriles highlight the compound's capacity for nucleophilic substitution reactions and its potential in synthesizing derivatives with specific chemical functionalities (Shealy & O'dell, 1975).
Physical Properties Analysis
The physical properties of 5-Methyl-1H-imidazole-4-carbonitrile and related compounds, such as thermal stability and crystalline structure, have been thoroughly investigated. A notable study on the thermal properties of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) revealed a high degree of thermal stability, with decomposition temperatures reaching up to 369 °C. Such studies are pivotal in understanding the stability and safety of these compounds under various conditions (Lewczuk, Książek, Gańczyk-Specjalska, & Cieślak, 2020).
Chemical Properties Analysis
The chemical properties of 5-Methyl-1H-imidazole-4-carbonitrile, such as its reactivity in nucleophilic substitution, cycloaddition, and cyclization reactions, are central to its utility in synthetic chemistry. For instance, the conversion of imidazole carbonitriles to purines through cyclization reactions underscores the potential of these compounds in nucleoside and pharmaceutical synthesis, reflecting their significance in organic and medicinal chemistry (Sanchez, Ferris, & Orgel, 1968).
Scientific Research Applications
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Pharmaceutical Applications
- Imidazole is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures .
- Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- There are several commercially available drugs containing the 1,3-diazole ring, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Synthesis of Metal Organic Frameworks (MOFs)
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Antioxidant Potential
- Certain imidazole derivatives have been synthesized and evaluated for their antioxidant potential . For example, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives showed good scavenging potential compared to ascorbic acid .
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Synthesis of Other Compounds
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Coordination Compounds
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Heterocyclic Chemistry
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Chemical Synthesis
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Pharmaceuticals
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Natural Compounds
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Heterocyclic Chemistry
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Antimicrobial Potential
Safety And Hazards
“5-Methyl-1H-imidazole-4-carbonitrile” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for at least 15 minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .
Future Directions
Imidazole compounds have been the focus of many research studies due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles and the exploration of their therapeutic potential .
properties
IUPAC Name |
5-methyl-1H-imidazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-4-5(2-6)8-3-7-4/h3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODWZZOTTOSNLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618163 | |
Record name | 5-Methyl-1H-imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-imidazole-4-carbonitrile | |
CAS RN |
108257-41-6 | |
Record name | 5-Methyl-1H-imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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